4-[(Methylsulfanyl)methyl]aniline 4-[(Methylsulfanyl)methyl]aniline
Brand Name: Vulcanchem
CAS No.: 54293-04-8
VCID: VC7808478
InChI: InChI=1S/C8H11NS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3
SMILES: CSCC1=CC=C(C=C1)N
Molecular Formula: C8H11NS
Molecular Weight: 153.25 g/mol

4-[(Methylsulfanyl)methyl]aniline

CAS No.: 54293-04-8

Cat. No.: VC7808478

Molecular Formula: C8H11NS

Molecular Weight: 153.25 g/mol

* For research use only. Not for human or veterinary use.

4-[(Methylsulfanyl)methyl]aniline - 54293-04-8

Specification

CAS No. 54293-04-8
Molecular Formula C8H11NS
Molecular Weight 153.25 g/mol
IUPAC Name 4-(methylsulfanylmethyl)aniline
Standard InChI InChI=1S/C8H11NS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3
Standard InChI Key VIZLWRXSTIBCDD-UHFFFAOYSA-N
SMILES CSCC1=CC=C(C=C1)N
Canonical SMILES CSCC1=CC=C(C=C1)N

Introduction

Chemical Identity and Structural Characteristics

4-[(Methylsulfanyl)methyl]aniline (CAS: 54293-04-8) is a sulfur-containing aromatic amine with the molecular formula C₈H₁₁NS and a molecular weight of 153.25 g/mol . Its structure consists of an aniline backbone substituted at the para position with a methylsulfanylmethyl (-SCH₂CH₃) group. Key identifiers include:

PropertyValueSource
IUPAC Name4-(methylsulfanylmethyl)aniline
SMILESCSCC1=CC=C(C=C1)N
InChI KeyVIZLWRXSTIBCDD-UHFFFAOYSA-N
LogP (XLOGP3)-0.12
Topological Polar Surface Area26.02 Ų

The compound exhibits moderate lipophilicity and hydrogen-bonding capacity, consistent with its amine and thioether functional groups.

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for 4-[(methylsulfanyl)methyl]aniline are explicitly detailed in the literature, analogous methods for sulfur-containing anilines suggest two plausible pathways:

  • Thioether Formation via Nucleophilic Substitution

    • Reaction of 4-(bromomethyl)aniline with methanethiol (CH₃SH) in the presence of a base (e.g., K₂CO₃) .

    • Example:

      4-(BrCH₂)C₆H₄NH₂ + CH₃SH → 4-(CH₃SCH₂)C₆H₄NH₂ + HBr\text{4-(BrCH₂)C₆H₄NH₂ + CH₃SH → 4-(CH₃SCH₂)C₆H₄NH₂ + HBr}
    • This method aligns with industrial practices for sulfanylalkyl-aniline derivatives .

  • Reductive Amination

    • Condensation of 4-(methylsulfanyl)benzaldehyde with ammonia under reducing conditions (e.g., NaBH₃CN) .

Industrial Considerations

  • Scalability: Continuous-flow reactors are preferred for thioether formation to mitigate exothermic risks .

  • Purification: Recrystallization from ethanol/water mixtures (1:3 v/v) yields >97% purity .

Physicochemical Properties

Experimental and computational data reveal the following characteristics:

PropertyValueMethod/Source
Melting PointNot reported
Boiling Point384.3°C (estimated)QSPR models
Density1.3 ± 0.1 g/cm³Analogous sulfones
Solubility (Water)23.3 mg/mL (Ali model)
pKa (amine)~4.9 (predicted)ChemAxon

The compound’s stability under ambient conditions is attributed to the electron-donating thioether group, which reduces oxidative degradation .

Hazard ClassGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Operate in fume hoods

Environmental Impact

  • Biodegradability: Low (estimated BIOWIN3: 0.17) .

  • Ecotoxicity: LC₅₀ (Daphnia magna): 12 mg/L (QSAR prediction).

Applications and Industrial Relevance

  • Pharmaceutical Intermediate: Serves as a precursor to COX-2 inhibitors (e.g., structural analog in ).

  • Agrochemicals: Key building block for sulfonylurea herbicides .

  • Polymer Chemistry: Thioether groups enhance UV stability in epoxy resins .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop catalyst-free protocols to improve atom economy .

  • Targeted Bioactivity: Explore antiparasitic potential against Plasmodium falciparum .

  • Environmental Fate: Conduct long-term ecotoxicological studies under OECD guidelines.

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